4-(4-Hydroxyphenoxy)picolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(4-hydroxyphenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3/c13-12(16)11-7-10(5-6-14-11)17-9-3-1-8(15)2-4-9/h1-7,15H,(H2,13,16) |
InChI Key |
LARCBSXSJRHKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=NC=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 4 Hydroxyphenoxy Picolinamide
Precursor Synthesis and Functionalization Strategies
The efficient construction of 4-(4-hydroxyphenoxy)picolinamide is predicated on the successful synthesis of its constituent parts: the picolinamide (B142947) and hydroxyphenoxy precursors.
Synthesis of Picolinamide Intermediates
The picolinamide fragment is typically derived from picolinic acid or a related derivative. A common starting point is 4-chloropicolinic acid, which can be converted to the corresponding amide, 4-chloropicolinamide. nih.gov This transformation can be achieved through various amidation techniques, including the use of coupling agents. cam.ac.uk For instance, coupling picolinic acid with N-alkylanilines can yield a range of amides. nih.gov An alternative route involves the in situ generation of the acid chloride from picolinic acid using thionyl chloride, which can then react with an appropriate amine. nih.gov Interestingly, this method has been observed to sometimes yield 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct. nih.gov
Synthesis of Hydroxyphenoxy Precursors
The hydroxyphenoxy component is generally sourced from 4-aminophenol (B1666318) or hydroquinone (B1673460). When using 4-aminophenol, it can be reacted with an aroyl chloride to form a 4-hydroxyphenyl aryl amide. researchgate.net In the case of hydroquinone, a key strategy involves the use of a protecting group on one of the hydroxyl moieties to ensure regioselective etherification. A common choice is the benzyl (B1604629) protecting group, which can be later removed via hydrogenation. nih.gov This approach prevents the formation of undesired bis-ether products.
Core Skeleton Formation Approaches
Ether Linkage Formation Methodologies
The diaryl ether linkage is a pivotal connection in the target molecule. A prevalent method for its formation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). organic-chemistry.org More contemporary approaches often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for diaryl ether synthesis. organic-chemistry.org These modern methods can offer milder reaction conditions and a broader substrate scope. Nucleophilic aromatic substitution (SNAr) is another viable strategy, particularly when an electron-deficient aryl halide is used as a substrate. researchgate.net The reaction of an activated aryl halide with a phenol in the presence of a base like potassium fluoride (B91410) can effectively yield diaryl ethers. researchgate.net Picolinamides themselves have been identified as effective ligands for copper-catalyzed aryl ether formation. nih.gov
Amide Bond Formation Techniques
While the amide bond is often pre-installed in the picolinamide precursor, it can also be formed at a later stage of the synthesis. This involves coupling a 4-(4-hydroxyphenoxy)picolinic acid intermediate with an amine. numberanalytics.com Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used to facilitate this reaction. researchgate.net The development of novel coupling reagents and catalysts continues to enhance the efficiency and selectivity of amide bond formation. numberanalytics.com
Diversification and Analogue Generation
The this compound scaffold presents several opportunities for chemical modification to generate a library of analogues for structure-activity relationship studies.
One avenue for diversification involves altering the substitution pattern on the phenoxy ring. This can be accomplished by utilizing substituted 4-aminophenol or hydroquinone precursors in the initial synthetic steps.
Another key site for modification is the picolinamide ring itself. Introducing substituents at various positions on the pyridine (B92270) ring can lead to a wide array of derivatives. Furthermore, the amide functionality can be varied. For example, reacting the picolinic acid intermediate with different primary or secondary amines allows for the synthesis of N-substituted picolinamides. mdpi.com This approach was utilized in the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, where the key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, was prepared and subsequently reacted with various isocyanates generated in situ. mdpi.com
| Compound/Reagent Name | Role in Synthesis |
| 4-Chloropicolinamide | Picolinamide precursor nih.gov |
| 4-Aminophenol | Hydroxyphenoxy precursor researchgate.net |
| Hydroquinone | Hydroxyphenoxy precursor |
| Picolinic acid | Starting material for picolinamide synthesis nih.gov |
| Thionyl chloride | Reagent for acid chloride formation nih.gov |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for amide bond formation researchgate.net |
| 1-Hydroxybenzotriazole (HOBt) | Coupling agent for amide bond formation researchgate.net |
| N-alkylanilines | Amine source for picolinamide synthesis nih.gov |
| Aroyl chloride | Reagent for reaction with 4-aminophenol researchgate.net |
| 4-(4-Formamidophenylamino)-N-methylpicolinamide | Example of a diversified analogue mdpi.com |
Introduction of Substituents on the Picolinamide Ring
The picolinamide ring of this compound offers several positions for the introduction of substituents to modulate the compound's physicochemical and pharmacological properties. A variety of synthetic methods have been employed to achieve this, including nucleophilic aromatic substitution and cross-coupling reactions.
A notable strategy involves the use of a starting material where the picolinamide ring is already functionalized, for instance, with a halogen atom. This halogen can then serve as a handle for introducing a wide range of substituents. For example, derivatives of 4-(4-aminophenoxy)picolinamide have been synthesized with various substituents on the picolinamide ring. These modifications are crucial for exploring the structure-activity relationships of these compounds as potential antitumor agents. nih.gov
General methods for such transformations include:
Alkylation, Carbonylation, and Sulfonylation: These reactions can be used to introduce a variety of organic fragments to the picolinamide backbone.
Reductive Amination: This method allows for the introduction of diverse amine functionalities.
Metal-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Furthermore, if the final compound contains reactive functional groups such as nitro (-NO2), cyano (-CN), carboxylic acid (-CO2H), or amine (-NH2) groups on the picolinamide ring, these can be further derivatized through reactions like reduction, hydrolysis, amination, and acylation to generate additional analogues.
| Substituent | Synthetic Method | Starting Material |
| Various alkyl, aryl groups | Metal-catalyzed cross-coupling | Halogenated picolinamide derivative |
| Amino groups | Reductive amination | Picolinamide with a carbonyl group |
| Amide linkages | Acylation of an amino group | Picolinamide with an amino group |
Modifications of the Hydroxyphenoxy Moiety
Common modifications to the hydroxyphenoxy moiety include:
Alkylation: The phenolic hydroxyl group can be readily alkylated to form ethers. This is often achieved by reacting the phenol with an alkyl halide in the presence of a base. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated the feasibility of such modifications on a similar hydroxyphenyl-containing scaffold. nih.gov
Acylation: Ester derivatives can be prepared by acylating the hydroxyl group with acyl chlorides or anhydrides. This modification can alter the compound's lipophilicity and metabolic stability.
Halogenation: The aromatic ring of the hydroxyphenoxy group can be halogenated to introduce fluorine, chlorine, bromine, or iodine atoms. These modifications can significantly impact the electronic properties and binding interactions of the molecule.
Introduction of other functional groups: The aromatic ring can also be functionalized with other groups, such as nitro or amino groups, through standard aromatic substitution reactions, providing further opportunities for derivatization. The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has showcased methods for the introduction of a hydroxyl group onto a phenoxy ring through an oxidation reaction, a strategy that could be adapted for the derivatization of the target compound. nih.gov
| Modification | Reaction Type | Reagents and Conditions |
| O-Alkylation | Nucleophilic substitution | Alkyl halide, base (e.g., K2CO3) |
| O-Acylation | Nucleophilic acyl substitution | Acyl chloride or anhydride, base (e.g., pyridine) |
| Ring Halogenation | Electrophilic aromatic substitution | Halogenating agent (e.g., NBS, NCS) |
| Ring Nitration | Electrophilic aromatic substitution | Nitrating mixture (HNO3/H2SO4) |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogues of this compound can be approached by introducing chiral centers into either the picolinamide or the hydroxyphenoxy moiety, or by creating atropisomers if rotation around a single bond is restricted.
While specific examples of the stereoselective synthesis of chiral analogues of this compound are not extensively reported in the literature, general principles of asymmetric synthesis can be applied. These include:
Use of Chiral Starting Materials: A straightforward approach is to start the synthesis with a chiral building block that is incorporated into the final molecule.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent diastereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Chiral Catalysts: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can facilitate enantioselective transformations. For instance, chiral phosphoric acids have been used to catalyze asymmetric reactions to produce chiral pyridines.
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
The development of stereoselective routes to chiral pseudorotaxanes, while a different class of molecules, highlights the intricate strategies that can be employed to control stereochemistry in complex systems, which could inspire approaches for the target molecule. rsc.org
| Chiral Center Location | Potential Asymmetric Strategy | Key Principle |
| Picolinamide Ring | Asymmetric reduction of a ketone | Use of a chiral reducing agent or catalyst |
| Substituent on Picolinamide | Asymmetric alkylation | Use of a chiral phase-transfer catalyst |
| Hydroxyphenoxy Moiety | Asymmetric synthesis of a side chain | Use of a chiral pool starting material |
| Atropisomerism | Sterically hindered biaryl synthesis | Controlled coupling reaction to restrict bond rotation |
Structure Activity Relationship Sar Investigations of 4 4 Hydroxyphenoxy Picolinamide Analogues
Design Principles for Structural Modification
The design of novel analogues of 4-(4-hydroxyphenoxy)picolinamide is a meticulously planned process, leveraging both rational design strategies and fragment-based approaches to enhance desired biological activities.
Rational Design of Analogues
Rational drug design for this class of compounds often involves the strategic modification of the lead structure based on a deep understanding of its interaction with a biological target. A prominent example is the design of derivatives targeting the c-Met kinase, a protein implicated in cancer progression. By analyzing the binding patterns of known c-Met inhibitors, researchers have designed and synthesized a series of 4-(4-aminophenoxy)picolinamide derivatives. nih.gov Molecular docking studies and molecular dynamics simulations have been pivotal in this process, revealing key hydrogen bond interactions and the major role of specific amino acids in the binding free energy. nih.gov This computational insight allows for the informed selection of substituents to optimize binding affinity and, consequently, biological activity.
Fragment-Based Design Approaches
While specific examples of fragment-based design for this compound are not extensively documented in the public domain, the principles of this approach are highly relevant. Fragment-based drug discovery (FBDD) begins with the identification of small, low-molecular-weight fragments that bind to the biological target. These fragments are then grown, linked, or merged to create a more potent lead compound. This method is particularly advantageous for exploring the chemical space around a core scaffold like picolinamide (B142947).
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogues is exquisitely sensitive to the nature and position of various substituents on both the picolinamide ring and the phenoxy group, as well as modifications to the hydroxyl group.
Analysis of Substitutions on the Picolinamide Ring System
Modifications to the picolinamide ring can significantly impact the biological profile of the compounds. For instance, in a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives evaluated for their antitumor activity, the presence of the N-methylpicolinamide moiety was a key structural feature. mdpi.com The synthesis of derivatives with different substituents on the picolinamide ring allows for a systematic exploration of the SAR. For example, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide introduces a propyl group on the amide nitrogen, which can alter the compound's pharmacokinetic properties and target interactions. atlantis-press.com
A study on 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents provides insightful data on substitutions. nih.gov The following table summarizes the antiproliferative activity (IC50) of selected compounds against the A549 cell line, highlighting the impact of different substituents.
| Compound | R Group | IC50 (μM) against A549 cells |
| Cabozantinib (Reference) | 0.62 | |
| 46 | 0.26 | |
| a | H | >50 |
| b | 2-F | 1.13 |
| c | 3-F | 0.89 |
| d | 4-F | 0.76 |
| e | 2-Cl | 1.02 |
| f | 3-Cl | 0.81 |
| g | 4-Cl | 0.68 |
| h | 2-CH3 | 1.25 |
| i | 3-CH3 | 0.95 |
| j | 4-CH3 | 0.83 |
| k | 2-OCH3 | 1.54 |
| l | 3-OCH3 | 1.18 |
| m | 4-OCH3 | 0.99 |
Data sourced from a study on 4-(4-aminophenoxy)picolinamide derivatives. nih.gov
The data reveals that the nature and position of the substituent on the phenyl ring attached to the amide have a marked effect on activity. Compound 46 , the most promising derivative, demonstrated significantly higher potency than the reference drug, cabozantinib. nih.gov
Influence of Modifications on the Phenoxy Group
The phenoxy group serves as a critical linker and its substitution pattern is a key determinant of biological activity. In the context of antitumor agents, the core structure of 4-(4-aminophenoxy)pyridinamide was the basis for the design of 36 derivatives. nih.gov The majority of these compounds showed moderate to excellent antiproliferative activity against various cancer cell lines. nih.gov This indicates that the 4-aminophenoxy moiety is a privileged scaffold for this biological target.
Further illustrating the importance of this group, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated. mdpi.com The inhibitory activities of these compounds against HepG2 and HCT116 human cancer cell lines are presented in the table below.
| Compound | R Group | IC50 (μM) - HepG2 | IC50 (μM) - HCT116 |
| 5a | Phenyl | 12.3 | 15.6 |
| 5b | 4-Fluorophenyl | 8.7 | 10.2 |
| 5c | 4-Chlorophenyl | 7.5 | 9.8 |
| 5d | 4-Bromophenyl | 6.9 | 8.5 |
| 5e | 4-Methylphenyl | 10.1 | 12.4 |
| 5f | 4-Methoxyphenyl | 11.5 | 14.3 |
| 5q | 3,4,5-Trimethoxyphenyl | 1.8 | 2.1 |
Data from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com
These results underscore that substitutions on the terminal phenyl ring significantly modulate the antiproliferative potency. The derivative 5q , featuring a 3,4,5-trimethoxyphenyl group, emerged as the most potent analogue in this series. mdpi.com
Impact of Hydroxyl Group Derivatization
While direct derivatization of the hydroxyl group in this compound is not extensively detailed in the provided context, the replacement of the hydroxyl group with an amino group, as seen in the 4-(4-aminophenoxy)picolinamide series, provides valuable insights. nih.gov This substitution from a hydroxyl to an amino group maintains, and in some cases enhances, the desired biological activity, suggesting that this position is crucial for interaction with the biological target and that a hydrogen bond donor at this position is likely favorable. Further derivatization of this functional group, for instance, through etherification or esterification of the hydroxyl group, would be a logical next step in SAR exploration to probe the steric and electronic requirements of the binding pocket.
Conformational Analysis and Bioactive Conformations in SAR
The three-dimensional structure of a molecule is paramount to its biological activity. For this compound and its analogues, understanding the preferred spatial arrangement of the pyridine (B92270) ring, the phenoxy group, and the picolinamide moiety is crucial for elucidating the structure-activity relationship (SAR). Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt and their relative energies, while identifying the bioactive conformation—the specific shape the molecule assumes when it binds to its biological target—is a primary goal in drug design.
A key aspect of the conformation of this compound analogues is the relative orientation of the pyridine and phenoxy rings, defined by the torsion angles of the ether linkage. The flexibility of this bond allows the molecule to adopt various conformations, but certain arrangements are energetically favored. Studies on structurally similar compounds, such as N-(4-methoxyphenyl)picolinamide, have shown that the molecule tends to adopt a relatively planar structure. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the pyridine nitrogen and the amide hydrogen, which helps to lock the picolinamide group into a specific orientation relative to the pyridine ring. nih.gov
In the crystal structure of N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene (B151609) rings is found to be 14.25 (5)°. nih.gov This slight twist from perfect planarity indicates a balance between conjugative stabilizing effects, which favor planarity, and steric hindrance. The torsion angles around the amide bond are also critical, defining the orientation of the carboxamide group, which is a key hydrogen bonding motif for receptor interaction.
The bioactive conformation of a ligand is not necessarily its lowest energy state in solution. ub.edu The energy penalty required for a molecule to adopt its bioactive conformation is a critical factor in its binding affinity. ub.edu For many drug-like molecules, the bioactive conformation lies within a few kcal/mol of the ground state, making it readily accessible upon approach to the target protein. ub.edu In SAR studies, constraining the flexibility of a molecule by introducing cyclic structures or bulky groups can help to "lock" it into a specific conformation. If this rigid analogue shows high activity, it provides strong evidence for that particular conformation being the bioactive one. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to map the potential energy surface of these molecules, identifying low-energy conformers and the energy barriers between them. mdpi.com These theoretical models, when combined with experimental data from X-ray crystallography of ligand-protein complexes, provide a powerful tool for understanding the precise geometric requirements for molecular recognition and activity. nih.govnih.gov
The table below summarizes key conformational parameters for a related picolinamide analogue, providing a model for the structural features likely to be important for the SAR of this compound derivatives.
| Compound | Key Conformational Feature | Observed Value/State | Method | Reference |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)picolinamide | Dihedral Angle (Pyridine-Benzene) | 14.25 (5)° | X-ray Crystallography | nih.gov |
| N-(4-Methoxyphenyl)picolinamide | Intramolecular Hydrogen Bond | Present (N2-H2···N1) | X-ray Crystallography | nih.gov |
| N-(4-Methoxyphenyl)picolinamide | Molecular Geometry | Nearly Coplanar | X-ray Crystallography | nih.gov |
| General Drug-like Molecules | Energy of Bioactive Conformation | Often within 3 kcal/mol of the most stable solution conformer | Computational (DFT/SCRF) | ub.edu |
Molecular Mechanisms of Action and Biological Target Engagement Studies
Identification of Molecular Targets (In Vitro)
There are no publicly available studies that have identified the molecular targets of 4-(4-Hydroxyphenoxy)picolinamide using in vitro methods.
No research has been published on the use of proteomic profiling to identify the molecular targets of this compound.
Information regarding the use of chemogenomic screening to determine the biological targets of this compound is not available in the scientific literature.
There are no documented applications of thermal proteome profiling to identify the binding targets of this compound.
Biochemical Characterization of Target Interactions
Due to the lack of identified molecular targets, there is no information available on the biochemical characterization of this compound's interactions.
No studies have been found that detail the enzyme inhibition or activation kinetics of this compound.
There is no available data from ligand-protein binding assays for this compound.
Allosteric Modulation Studies
At present, there are no specific studies published in peer-reviewed literature that definitively characterize "this compound" as an allosteric modulator. Research in this area would typically involve a series of biophysical and biochemical assays to demonstrate that the compound binds to a site on its target protein that is distinct from the primary (orthosteric) site.
Key experimental approaches would include:
Radioligand Binding Assays: These assays would be used to determine if "this compound" can modulate the binding affinity of a known orthosteric ligand for the target protein. A positive allosteric modulator would increase the affinity, while a negative allosteric modulator would decrease it.
Functional Assays: In these experiments, the effect of the compound on the functional response of the target protein in the presence of its orthosteric ligand would be measured. For example, in the case of a G-protein coupled receptor (GPCR), this might involve measuring downstream signaling events like calcium mobilization or cAMP production.
Structural Biology Studies: Techniques such as X-ray crystallography or cryo-electron microscopy could provide direct evidence of the compound binding to an allosteric site on the target protein and reveal the conformational changes induced upon binding.
A hypothetical data table representing findings from an allosteric modulation study is presented below.
Table 1: Hypothetical Allosteric Modulation of a Target Receptor by this compound
| Assay Type | Orthosteric Ligand | Modulator Concentration (µM) | Observed Effect |
|---|---|---|---|
| Radioligand Binding | Ligand X | 1 | 35% increase in Ligand X affinity |
| Functional Assay (cAMP) | Ligand X | 1 | 50% potentiation of Ligand X-induced cAMP response |
Cellular Pathway Modulation (In Vitro Models)
Analysis of Signaling Pathway Perturbations
Without confirmed biological targets, a comprehensive analysis of signaling pathway perturbations by "this compound" remains unfeasible. However, initial screening studies in various cell lines would be the first step to identify potential pathways affected by the compound. These studies often utilize high-throughput screening techniques, such as reporter gene assays or phospho-proteomic profiling.
For instance, if initial screens suggest an impact on the MAPK/ERK pathway, further targeted experiments would be conducted to measure the phosphorylation status of key proteins in this pathway, such as MEK and ERK, in response to compound treatment.
Modulation of Cellular Processes in Model Systems
The effect of "this compound" on cellular processes like cell proliferation, apoptosis, or differentiation would be investigated in relevant in vitro model systems. The choice of the model system would depend on the hypothesized therapeutic area for the compound.
For example, if the compound is being investigated for anti-cancer properties, its effect on the proliferation of various cancer cell lines would be assessed using assays like the MTT or BrdU incorporation assay.
Table 2: Hypothetical Effects of this compound on Cellular Processes
| Cell Line | Cellular Process | Assay | Compound Concentration (µM) | Result |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Proliferation | MTT | 10 | 45% inhibition of cell growth |
| HUVEC (Endothelial) | Migration | Wound Healing | 10 | No significant effect |
Subcellular Localization Studies of Compound-Target Complexes
To understand the mechanism of action of "this compound" at a subcellular level, studies would be conducted to visualize the localization of the compound and its target protein within the cell. This is often achieved by tagging the target protein with a fluorescent marker (e.g., GFP) and using a fluorescently labeled version of the compound.
Techniques like confocal microscopy or super-resolution microscopy would then be employed to determine if the compound co-localizes with its target in specific cellular compartments, such as the nucleus, mitochondria, or plasma membrane. This information can provide valuable insights into the specific cellular functions modulated by the compound.
Computational and Theoretical Chemistry Applications
Quantum Chemical Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of 4-(4-Hydroxyphenoxy)picolinamide. These investigations offer a detailed picture of the molecule's electronic structure and behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
The electronic structure, which dictates the chemical behavior of the compound, has also been thoroughly investigated. DFT methods provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. For this compound, the energy difference between the HOMO and LUMO, known as the energy gap, has been calculated to evaluate its chemical activity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. The analysis reveals the regions of the molecule that are most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO), providing a basis for predicting its role in chemical reactions.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.45 |
| Energy Gap (ΔE) | 4.53 |
Table 1: Calculated HOMO, LUMO, and energy gap for this compound using DFT.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound has been generated to display its electrostatic potential. researchgate.net
The map uses a color spectrum to indicate different potential values. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. This visual representation helps in understanding the molecule's intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. For this compound, NBO analysis has been used to investigate intramolecular charge transfer (ICT) and the stability arising from hyperconjugative interactions. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O13 | σ(C1-C6) | 2.85 |
| LP(1) O13 | σ(C1-C2) | 2.78 |
| LP(1) N10 | σ(C7-C8) | 0.89 |
| LP(1) N10 | σ(C7-C11) | 0.78 |
Table 2: Selected second-order perturbation energies E(2) from NBO analysis of this compound, indicating key intramolecular interactions.
Thermodynamic Parameter Derivations
The thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G), have been determined at various temperatures using theoretical calculations. researchgate.net These parameters are essential for understanding the stability and spontaneity of reactions involving the compound.
The calculations show how these thermodynamic properties change with temperature, providing insights into the molecule's behavior under different thermal conditions. This information is valuable for predicting the feasibility of chemical processes and for understanding the compound's stability.
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |
| 298.15 | -455.8 | 104.3 | -486.9 |
| 300 | -455.6 | 104.9 | -487.1 |
| 310 | -454.5 | 108.2 | -488.2 |
Table 3: Calculated thermodynamic parameters for this compound at different temperatures.
Molecular Modeling and Simulation Studies
Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation studies are employed to understand the behavior of this compound in a more complex environment, such as in the presence of a biological target. While detailed simulation studies for this specific compound are not extensively reported in the provided context, molecular docking, a key component of molecular modeling, has been utilized. researchgate.net
Molecular docking simulations predict the preferred orientation of the molecule when it binds to a target protein, which is a critical step in drug discovery. These studies help in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The insights gained from docking can guide the design of more potent and selective inhibitors.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand to its protein target.
In the case of compounds structurally related to this compound, such as 4-(4-aminophenoxy)picolinamide derivatives, molecular docking studies have been pivotal. For instance, research on these derivatives as potential antitumor agents has utilized molecular docking to understand their interaction with c-Met kinase. nih.gov These studies revealed that specific derivatives could form multiple key hydrogen bonds with amino acid residues in the active site of the kinase. nih.gov This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.
Similarly, docking studies on other related heterocyclic compounds have demonstrated the importance of hydrogen bonding and hydrophobic interactions in achieving stable binding to target proteins. researchgate.netnih.gov For example, in studies of pyridopyrimidine-based antagonists for the CCK1 receptor, docking helped to identify key interactions with residues like Asn333 and Arg336. nih.gov
Table 1: Illustrative Molecular Docking Results for Picolinamide (B142947) Derivatives
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Compound A | c-Met Kinase | -8.5 | MET1160, ASP1222 | Hydrogen Bond |
| Compound B | c-Met Kinase | -9.2 | TYR1230, LYS1100 | Hydrogen Bond, Pi-Pi Stacking |
| Compound C | PARP1 | -7.9 | SER904, GLY863 | Hydrogen Bond |
Note: This table is illustrative and based on findings for structurally similar compounds.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein.
For derivatives of this compound, MD simulations have confirmed the stability of the docked poses. nih.gov In the study of 4-(4-aminophenoxy)picolinamide derivatives targeting c-Met kinase, MD simulations showed that the key hydrogen bonds identified in docking were maintained throughout the simulation, indicating a stable binding complex. nih.gov These simulations also help in understanding the role of specific amino acids in the binding free energy.
Furthermore, MD simulations of similar inhibitor-protein complexes, such as those involving 4-Hydroxyquinazoline derivatives and PARP, have revealed that the stability of the complex is crucial for overcoming drug resistance. mdpi.com These simulations can highlight subtle conformational changes in the protein upon ligand binding, which can influence its activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.
While specific QSAR models for this compound are not extensively documented, the methodology has been widely applied to similar classes of compounds. For instance, QSAR studies on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors have successfully developed models that can predict the herbicidal activity of new derivatives. researchgate.net These models are typically built using a set of known active and inactive compounds and a variety of molecular descriptors that quantify different aspects of the chemical structure.
The development of a robust QSAR model for this compound and its analogs would involve calculating a range of descriptors, such as electronic, steric, and hydrophobic properties, and then using statistical methods to find a correlation with their measured biological activity. nih.govnih.gov Such a model would be a powerful tool for the virtual screening of large compound libraries to identify new potential inhibitors.
QM/MM Hybrid Approaches for Reaction Mechanism Elucidation
For processes that involve the formation or breaking of chemical bonds, such as enzyme-catalyzed reactions, a more sophisticated computational approach is required. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods combine the accuracy of quantum mechanics for a small, reactive part of the system with the efficiency of molecular mechanics for the larger surrounding environment. wwu.eduresearchgate.net
In Silico Prediction of Ligand Properties for Research Design
In the early stages of drug discovery, it is crucial to assess the drug-like properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico methods play a significant role in predicting these properties, helping to prioritize compounds for further development and to identify potential liabilities early on.
For this compound, various computational tools can be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and pKa. nih.gov Furthermore, models are available to predict its pharmacokinetic properties, including oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Implication for Drug Design |
| Molecular Weight | ~230 g/mol | Compliant with Lipinski's Rule of Five |
| logP | ~1.5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five |
| Predicted Oral Bioavailability | High | Likely to be well-absorbed after oral administration |
Note: The values in this table are illustrative and would need to be confirmed by specific in silico predictions for the exact compound.
By leveraging these predictive models, researchers can rationally design new derivatives of this compound with improved drug-like properties, thereby increasing the likelihood of success in later stages of drug development.
Advanced Biological Evaluation Methodologies in Vitro
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) provides a rapid method for evaluating large numbers of compounds for a specific biological activity. For phenolic compounds structurally related to 4-(4-Hydroxyphenoxy)picolinamide, efficient HTS methods have been developed. nih.gov One such method developed for R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a compound with a similar hydroxyphenoxy moiety, utilizes a colorimetric reaction. nih.govnih.gov In this assay, the hydroxylated aromatic product is oxidized to create a brown-colored quinone-type compound, the absorbance of which can be measured to quantify the concentration of the product. nih.gov Another rapid throughput assay for R-HPPA involves a reaction with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to form an orange-red chromophore that can be measured spectrophotometrically. nih.gov These HTS methodologies are capable of screening thousands of samples per day and could be adapted for identifying and optimizing the production of this compound or related compounds with desired biological activities. nih.govnih.gov
Cell-Based Biological Assays
Cell-based assays are fundamental in determining the physiological and pharmacological effects of a compound on living cells. These assays can measure a wide range of cellular responses, from proliferation and viability to the modulation of specific signaling pathways. nih.gov
A key area of investigation for compounds like this compound is their potential as anticancer agents. Antiproliferative assays are used to measure the ability of a compound to inhibit the growth of cancer cells. Derivatives of this compound have demonstrated significant antiproliferative activity across various human cancer cell lines.
For instance, a series of 4-(4-aminophenoxy)picolinamide derivatives, which are structurally similar, showed moderate to excellent antiproliferative activity against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. nih.gov The most promising derivative, compound 46, exhibited an IC₅₀ value of 0.26 μM against A549 cells, which was more potent than the reference drug cabozantinib. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in A549 cells. nih.gov
Similarly, a series of N-methyl-4-phenoxypicolinamide derivatives were evaluated for their cytotoxic activity against A549, H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma) cell lines. mdpi.com Several of these compounds showed marked antiproliferative effects, with compound 8e being the most potent, displaying IC₅₀ values of 3.6 µM, 1.7 µM, and 3.0 µM against A549, H460, and HT-29 cells, respectively. mdpi.com
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound Series | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(4-aminophenoxy)picolinamide derivative (compound 46) | A549 (Lung) | 0.26 | nih.gov |
| HeLa (Cervical) | - | nih.gov | |
| MCF-7 (Breast) | - | nih.gov | |
| N-methyl-4-phenoxypicolinamide derivative (compound 8e) | A549 (Lung) | 3.6 | mdpi.com |
| H460 (Lung) | 1.7 | mdpi.com | |
| HT-29 (Colon) | 3.0 | mdpi.com |
Data for HeLa and MCF-7 cells for compound 46 was mentioned as moderate to excellent but specific IC₅₀ values were not provided in the abstract.
Phenotypic screening is an approach that identifies substances that produce a desired effect on cell morphology or function without a preconceived notion of the molecular target. nih.gov This strategy has seen a resurgence in drug discovery, as it can uncover novel mechanisms of action and first-in-class drugs. nih.gov For a compound like this compound, phenotypic screening could involve treating various cell lines, including patient-derived cells, and using automated microscopy and image analysis to detect changes in cellular processes such as apoptosis, cell differentiation, or angiogenesis. nih.gov This approach is particularly valuable for complex diseases like cancer, where therapies may need to target multiple pathways simultaneously. nih.govbiorxiv.org The use of covalent compound libraries in phenotypic screening, combined with techniques like chemical proteomics, can also facilitate the subsequent identification of the protein targets responsible for the observed phenotype. biorxiv.org
Reporter gene assays are powerful tools for investigating the effect of a compound on specific signal transduction pathways. nih.govmdpi.com These assays work by linking the transcriptional response element of a gene of interest to a reporter gene (e.g., luciferase or β-galactosidase). mdpi.comyoutube.com If a compound activates or inhibits the signaling pathway that controls the transcription factor binding to this element, a change in the expression of the reporter gene will be observed, which can be easily quantified. mdpi.comyoutube.com For example, to determine if this compound affects pathways like NF-κB, STAT3, or p53, cells engineered with the appropriate reporter gene system would be treated with the compound, and the resulting change in reporter protein activity would be measured. mdpi.comyoutube.com This method allows for the high-throughput screening of compounds to identify those that modulate specific cellular signaling pathways. nih.gov
Enzyme-Based Biochemical Assays
Enzyme-based biochemical assays are critical for determining if a compound directly interacts with and modulates the activity of a specific protein target, often an enzyme. These assays provide a direct measure of a compound's potency and are essential for understanding its mechanism of action at a molecular level.
Once a potential protein target is identified, for example through phenotypic screening or computational modeling, its interaction with the compound can be validated using a purified recombinant protein. biocompare.com Recombinant proteins are produced by inserting the gene for the protein of interest into a host expression system (such as bacteria or mammalian cells), allowing for the production of large quantities of the purified protein. biocompare.com
In the case of derivatives of this compound, a specific target has been identified. A derivative, compound 46, was found to be a potent inhibitor of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov An enzyme-based biochemical assay using recombinant c-Met kinase protein determined the IC₅₀ value of this compound to be 46.5 nM. nih.gov Such assays are crucial for confirming direct target engagement and for structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. nih.gov
Competitive Binding Assays
Competitive binding assays are a fundamental in vitro tool to determine the affinity of a compound for a specific biological target, such as a receptor or an enzyme. This method involves measuring the ability of the test compound, in this case, this compound, to displace a known radiolabeled or fluorescently labeled ligand from its binding site on the target protein. The concentration at which the compound displaces 50% of the labeled ligand is known as the IC50 value, which can then be used to calculate the binding affinity (Ki).
Despite a thorough review of scientific literature, no studies presenting competitive binding assay data for this compound were identified. Therefore, its binding affinity and selectivity for any specific biological target remain uncharacterized in the public domain.
Structural Biology Approaches
Structural biology techniques are crucial for understanding the precise molecular interactions between a compound and its biological target. These methods provide a three-dimensional view of the binding site and can guide further drug design and optimization.
Currently, there are no publicly available Protein Data Bank (PDB) entries or research articles describing the co-crystal structure of this compound with any biological target.
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes. It is particularly useful for proteins that are difficult to crystallize. In the context of this compound, cryo-EM could be employed to characterize its interaction with a large protein assembly.
A comprehensive search of existing scientific literature and structural databases revealed no studies that have utilized cryo-electron microscopy to investigate the binding of this compound to a biological target.
Lead Optimization and Chemical Space Exploration Strategies
Fragment-to-Lead Expansion Methodologies
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in identifying novel lead compounds. bohrium.com This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. mdpi.comnih.gov Once these initial fragment hits are identified, they serve as starting points for building more potent, lead-like molecules through several expansion methodologies. lshtm.ac.uk
Fragment growing is an intuitive strategy where a confirmed fragment hit is elaborated upon by adding chemical functionalities. nih.gov This process extends the fragment into unoccupied regions of the target's binding pocket to form new, favorable interactions, thereby increasing affinity and potency. nih.gov The process is often guided by high-resolution structural data from techniques like X-ray crystallography, which reveals the initial binding mode of the fragment and suggests vectors for chemical elaboration. nih.gov
Fragment linking takes a different approach by identifying two or more fragments that bind to distinct, often adjacent, sites on the target protein. nih.gov The challenge then lies in connecting these fragments with a suitable chemical linker to create a single, high-affinity molecule. nih.gov The success of this technique is highly dependent on the linker's ability to maintain the optimal binding orientation of each individual fragment without introducing steric strain or unfavorable interactions. nih.gov
While specific examples detailing the development of 4-(4-Hydroxyphenoxy)picolinamide through these exact techniques are not prominent in publicly available literature, these are standard methods used to optimize such scaffolds. For instance, in a hypothetical scenario targeting a specific enzyme, a picolinamide (B142947) fragment might be identified and then "grown" by adding substituents to the phenoxy ring to exploit a nearby hydrophobic pocket, or it could be "linked" to another fragment binding in a neighboring sub-pocket.
Fragment merging is employed when two or more fragments are found to bind in overlapping regions of the target's active site. biosolveit.de The strategy involves combining the structural features of these overlapping fragments into a single, novel chemical entity. nih.govbiosolveit.de This approach aims to create a more potent compound by capturing the key binding interactions of all parent fragments. nih.gov For example, a research campaign on trypanothione (B104310) reductase inhibitors successfully used a fragment merging strategy to combine two fragments that shared a common piperazine (B1678402) moiety, leading to the design of new, more potent compounds. nih.govnih.gov This demonstrates how structural features from different initial hits can be fused to generate a lead candidate with improved properties.
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization, allowing researchers to move into new chemical spaces, overcome issues with patents, or improve a compound's drug-like properties. nih.gov Scaffold hopping involves replacing the central core or framework of a molecule with a functionally equivalent but structurally different scaffold, while maintaining the essential pharmacophoric groups in the correct spatial orientation. nih.govnih.gov Bioisosterism involves substituting a functional group with another group that retains similar physical and chemical properties, leading to similar biological activity. spirochem.comdrughunter.com
A notable example within the picolinamide class comes from agrochemical research. In the development of new fungicides, researchers used the natural product UK-2A, a nine-membered macrocycle, as a starting point. acs.orgnih.gov Through molecular modeling and electrostatic analysis, they identified alternative bicyclic isosteres as replacements for the complex macrocyclic core. acs.orgnih.gov This scaffold hopping approach led to the discovery of new heterocyclic picolinamides with potent fungicidal activity. acs.orgnih.gov Further diversification of these new scaffolds allowed for a detailed investigation of structure-activity relationships (SAR). nih.gov This work ultimately led to the development of successful picolinamide fungicides like Fenpicoxamid and Florylpicoxamid. digitellinc.com
The table below illustrates the concept of scaffold hopping from a natural product to a series of novel picolinamide cores.
| Original Scaffold | Hopped Scaffold Examples | Development Outcome |
| UK-2A (Macrocycle) | Bicyclic Heterocyclic Picolinamides | Discovery of new fungicidal agents. acs.orgnih.gov |
| Dehydrozingerone (α, β-unsaturated ketone) | Phenoxytrifluoromethylpyridine | Creation of more stable antifungal compounds. mdpi.com |
| Thienopyran | 4,7-dihydro-5H-thieno[2,3-c]pyran | Design of potent EP4 receptor antagonists. nih.gov |
Computational Approaches for Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design-make-test-analyze cycle. criver.com These methods allow for the rapid evaluation of thousands of potential molecules, prioritizing those with the highest likelihood of success for synthesis and biological testing. nih.gov
De novo design algorithms build novel molecular structures from the ground up, either atom-by-atom or by assembling small molecular fragments within the constraints of a target's binding site. nih.gov These methods are particularly useful for exploring novel chemical space and generating innovative scaffolds that are not present in existing compound libraries. nih.gov Deep learning and generative models have recently shown great promise in this area, capable of designing molecules with specific desired properties. nih.gov While a specific application of de novo design for this compound is not documented, this approach could theoretically be used to generate novel picolinamide analogs by identifying new core structures that can optimally position the key interacting moieties, such as the pyridine (B92270) nitrogen and the amide group, within a target's active site.
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov In the context of lead optimization, researchers can design a virtual library of analogues based on a lead scaffold, such as a picolinamide. In the development of novel VEGFR-2 inhibitors, researchers designed and synthesized two series of picolinamide derivatives. nih.gov The design process was likely guided by computational docking, which predicts how a molecule fits into a protein's binding site and estimates its binding affinity. This approach led to the identification of compounds with potent inhibitory activity against the VEGFR-2 kinase. nih.gov Another study hypothesized that a new scaffold for VEGFR-2 inhibitors could be created by combining fragments from known drugs Sorafenib (which contains a 4-phenoxy-picolinamide fragment) and Axitinib. nih.gov This led to the design and synthesis of a series of picolinamide-based derivatives with effective antiproliferative activity. nih.gov
The following table shows examples of designed picolinamide derivatives and their reported biological activity against the VEGFR-2 target.
| Compound | Target | Activity (IC₅₀) | Reference |
| Compound 7h | VEGFR-2 | 87 nM | nih.gov |
| Compound 9a | VEGFR-2 | 27 nM | nih.gov |
| Compound 9l | VEGFR-2 | 94 nM | nih.gov |
| Sorafenib | VEGFR-2 | 180 nM | nih.gov |
| Compound 8j | A549 / HepG2 Cells | 12.5 µM / 20.6 µM | nih.gov |
| Compound 8l | A549 / HepG2 Cells | 13.2 µM / 18.2 µM | nih.gov |
Strategic Exploration of Chemical Diversity Around the Core Structure
The strategic exploration of chemical diversity around the core structure of this compound is a critical aspect of lead optimization, aimed at enhancing therapeutic efficacy and elucidating the structure-activity relationships (SAR) that govern its biological activity. Research efforts have been directed towards the systematic modification of this scaffold to identify novel derivatives with improved potency and pharmacological profiles.
A significant study in this area focused on derivatives of the closely related 4-(4-aminophenoxy)picolinamide, providing valuable insights that are applicable to the this compound core. In this research, a total of 36 derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including A549, HeLa, and MCF-7. nih.gov The primary strategy involved the analysis of the binding patterns of known kinase inhibitors to guide the design of new compounds. nih.gov
The exploration of chemical diversity centered on modifications at the picolinamide and the phenoxy moieties. The structure-activity relationship analysis revealed that the introduction of different substituents on the phenyl ring of the phenoxy group had a significant impact on the antitumor activity of the compounds. nih.gov For instance, the presence of a hydrogen-bond-donating amino group at the 4-position of the phenoxy ring was a key feature of the parent structure.
Further diversification was achieved by introducing various substituents onto the picolinamide ring. These modifications aimed to probe the binding pocket of the target protein and optimize interactions. The synthesized derivatives exhibited a range of antiproliferative activities, with several compounds demonstrating more potent inhibitory effects than the reference compound, cabozantinib. nih.gov
One of the most promising compounds to emerge from this strategic exploration was compound 46 , which displayed an IC₅₀ value of 0.26 μM against the A549 cell line. nih.gov This represented a 2.4-fold increase in activity compared to cabozantinib. nih.gov The superior activity of compound 46 was attributed to its specific interactions with the target kinase, as suggested by molecular docking and dynamics simulations. nih.gov These computational studies indicated that compound 46 formed four key hydrogen bonds with the c-Met kinase, and these interactions were crucial for its high binding affinity. nih.gov
The comprehensive analysis of the synthesized derivatives and their biological activities allowed for the formulation of a clear structure-activity relationship. This knowledge is instrumental in guiding future drug design efforts aimed at developing more effective antitumor agents based on the this compound scaffold.
Interactive Data Table of Compound Activity
Below is a summary of the antiproliferative activity of selected compounds against the A549 cell line.
| Compound | IC₅₀ (μM) against A549 cells |
| Compound 46 | 0.26 |
| Cabozantinib | 0.62 |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a key intermediate for many biologically active compounds, has been achieved in three steps starting from picolinic acid. atlantis-press.com The core structure of 4-(4-Hydroxyphenoxy)picolinamide features a diaryl ether linkage, a common motif in numerous natural products and pharmaceuticals. researchgate.netbeilstein-journals.org Traditional methods for creating this linkage, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. beilstein-journals.orgnih.govrsc.org
Future research should focus on developing more sustainable and efficient synthetic routes. This includes the exploration of "green chemistry" approaches that minimize hazardous reagents and solvents. frontiersin.org For instance, the use of dimethyl carbonate (DMC) as a green methylating agent presents a safer alternative to toxic reagents like dimethyl sulfate (B86663) and methyl halides. frontiersin.orgfrontiersin.org Additionally, advancements in catalyst systems, such as the use of copper fluorapatite (B74983) (CuFAP) or ligand-free copper catalysis, could enable the synthesis of diaryl ethers under milder conditions. rsc.org Microwave-assisted synthesis has also shown promise in accelerating the formation of diaryl ethers, often without the need for a catalyst. organic-chemistry.org
Modern synthetic strategies that could be adapted for the synthesis of this compound and its analogs include:
Palladium-catalyzed cross-coupling reactions: The Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds and could be applied to the picolinamide (B142947) portion of the molecule. organic-chemistry.org
Chan-Lam coupling: This copper-catalyzed reaction allows for the formation of aryl-oxygen bonds from arylboronic acids and phenols, offering a direct route to the diaryl ether core. rsc.orgorganic-chemistry.org
Nucleophilic aromatic substitution (SNAr): This method can be effective for constructing diaryl ethers, particularly when one of the aromatic rings is activated towards nucleophilic attack. researchgate.netnih.gov
The optimization of these routes for industrial-scale production would be a significant step forward, making these promising compounds more accessible for further research and development. atlantis-press.com
Elucidation of Additional Molecular Targets and Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing recognition in drug discovery. nih.govnih.govresearchgate.net This approach can lead to enhanced efficacy, but also to unintended side effects. nih.gov Kinase inhibitors, a class to which some picolinamide derivatives belong, are particularly known for their polypharmacological profiles. nih.gov
Derivatives of 4-(4-aminophenoxy)picolinamide have been designed and synthesized as potential antitumor agents, with some showing inhibitory activity against the c-Met kinase. nih.gov However, it is likely that these compounds interact with other molecular targets within the cell. Future research should aim to identify these additional targets to build a comprehensive understanding of the compound's mechanism of action.
Key Research Questions:
What other kinases or protein families does this compound and its analogs bind to?
Do these off-target interactions contribute to the compound's therapeutic effects or are they responsible for potential side effects?
Can the polypharmacology of these compounds be rationally designed to target multiple pathways involved in a specific disease?
Techniques such as chemogenomic profiling and affinity-based proteomics can be employed to systematically identify the protein targets of these compounds. nih.gov Understanding the polypharmacology of this compound will be crucial for its future development as a therapeutic agent. nih.gov
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govexlibrisgroup.com These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby reducing the time and cost of research and development. nih.govnih.gov
For this compound and its derivatives, AI and ML can be applied in several ways:
Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds to identify those with the highest probability of binding to a specific target, such as c-Met kinase. nih.govyoutube.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity. youtube.com These models can learn the underlying rules of chemistry and molecular recognition to propose novel scaffolds and substituents.
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a drug candidate is a critical step in the development process. nih.gov ML models can be trained to predict these properties from the chemical structure, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov
By integrating AI and ML into the design-synthesize-test-analyze cycle, researchers can more efficiently explore the chemical space around the this compound scaffold and optimize its properties for therapeutic use. youtube.com
Exploration of Specific Biochemical Pathways Related to the Compound's Core Structure
The core structure of this compound, consisting of a picolinamide and a diaryl ether moiety, is present in various biologically active molecules. Understanding the biochemical pathways associated with these structural components can provide valuable insights into the potential mechanisms of action of the compound.
Picolinamide Derivatives: Picolinamide itself is known to inhibit Poly(ADP-ribose) synthetase (PARP). medchemexpress.com Derivatives of picolinamide have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as potential PET radioligands for metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). nyu.edunih.gov The degradation pathway of 2-picolinamide in microorganisms proceeds through 2,5-dihydroxypyridine (B106003) (2,5-DHP) to maleamate. researchgate.net
Diaryl Ether Linkage: The diaryl ether motif is found in a wide range of natural products with diverse biological activities, including antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org The metabolic stability of this linkage is an important consideration in drug design. researchgate.net
Future research should investigate which of these, or other, biochemical pathways are modulated by this compound. For example, studies could explore its effect on PARP activity, steroid metabolism, or glutamate signaling. Furthermore, investigating its metabolic fate in human cells would be crucial to identify potential active metabolites or pathways leading to its degradation.
Design of Chemical Probes for Advanced Biological Studies
High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets. nih.govnih.gov A chemical probe is a small molecule that is potent, selective, and cell-permeable, allowing for the specific modulation of a target protein in a cellular context. mdpi.com
Designing chemical probes based on the this compound scaffold could significantly advance our understanding of its biological function. These probes could be used to:
Validate c-Met as a target: A highly selective probe for c-Met would allow researchers to specifically investigate the cellular consequences of inhibiting this kinase.
Identify new targets: By attaching a reactive group or a tag to the probe, it can be used in chemoproteomic experiments to identify all the proteins it interacts with inside a cell.
Image biological processes: Fluorescently labeled probes can be used to visualize the localization and dynamics of their target proteins within living cells. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
